Lipophilicity (LogP) Differentiation from Non-Hydroxylated Analog
The lipophilicity of 2-ethyl-N-(3-hydroxyphenyl)hexanamide is significantly reduced compared to its non-hydroxylated analog, 2-ethyl-N-phenylhexanamide, due to the presence of the phenolic hydroxyl group. This difference in LogP is a critical determinant of membrane permeability and distribution .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Not directly measured; inferred from class |
| Comparator Or Baseline | 2-ethyl-N-phenylhexanamide: Calculated LogP = 4.491 |
| Quantified Difference | Lower LogP expected for target compound due to phenolic -OH |
| Conditions | Computational prediction (ChemSrc) |
Why This Matters
Lower LogP may improve aqueous solubility and reduce non-specific binding, which is crucial for in vitro assays and in vivo bioavailability.
